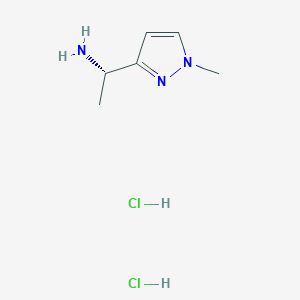![molecular formula C22H23N3O3S B2829229 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide CAS No. 361172-28-3](/img/structure/B2829229.png)
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thieno[3,4-c]pyrazole core, which is a type of heterocyclic compound. Heterocycles are often found in biologically active compounds, including many drugs .
Molecular Structure Analysis
The compound contains several aromatic rings, including a phenyl group and a thieno[3,4-c]pyrazole group. These groups are likely to contribute to the compound’s stability and may influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like an amide) could make the compound more soluble in polar solvents .Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Heck Cyclization : Skladchikov, Suponitskii, and Gataullin (2013) described the synthesis and structural characterization of atropisomers related to the compound . Their work involved the reaction of 2-iodo-2,4-dimethylaniline with dibromo compounds, followed by cyclization to produce heterocyclic compounds, showcasing a methodology that could be applicable to the synthesis of N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide derivatives (Skladchikov, Suponitskii, & Gataullin, 2013).
Carboxamide Derivatives for Cytotoxic Activity : Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating a method that could be adapted for synthesizing and testing the biological activity of similar compounds like this compound (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Spectroscopic and DFT Study : Arslan, Kazak, and Aydın (2015) conducted spectroscopic and DFT studies on p-nitrobenzamide compounds. Their approach to characterizing the molecular structure and properties through experimental and theoretical methods provides a framework for analyzing similar complex molecules (Arslan, Kazak, & Aydın, 2015).
Applications in Scientific Research
Photophysical and Chemosensor Applications : Khan (2020) explored the synthesis, photophysical properties, and application of a pyrazoline derivative as a fluorescent chemosensor for detecting Fe3+ ions. This highlights the potential of structurally related compounds for use in sensor technologies and photophysical research (Khan, 2020).
Pharmacological Activities : Abdulla et al. (2013) investigated the synthesis and pharmacological activities of novel benzamide derivatives, demonstrating the potential therapeutic applications of compounds with similar structures in inflammation and other conditions (Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2013).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes in the body
Mode of Action
It’s known that similar compounds often work by binding to their target proteins and modulating their activity . The compound was found to have good binding interaction with Ampicillin-CTX-M-15, with a binding score of -5.26 kcal/mol .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a range of biological effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
Similar compounds have been found to have various biological activities, such as anti-inflammatory, antitumor, and antimicrobial effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-13-5-7-18(14(2)9-13)25-21(16-11-29-12-17(16)24-25)23-22(26)15-6-8-19(27-3)20(10-15)28-4/h5-10H,11-12H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKPQNRKQDBMEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine hydrochloride](/img/structure/B2829150.png)

![3-(4-fluorophenyl)-1-(2-methoxyethyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2829152.png)





![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2829165.png)
![4-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2829166.png)
